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  • Product: (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride
  • CAS: 1217764-12-9

Core Science & Biosynthesis

Foundational

The Strategic Role of (S)-Benzyl 3-ethylpiperazine-1-carboxylate Hydrochloride in Drug Discovery

Part 1: Executive Summary & Chemical Identification The precise CAS Registry Number for (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride is 1217764-12-9 [1]. In modern medicinal chemistry, functionalized piperazi...

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Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identification

The precise CAS Registry Number for (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride is 1217764-12-9 [1]. In modern medicinal chemistry, functionalized piperazines are indispensable. This specific compound serves as a highly versatile, chirally pure building block, acting as a core scaffold in the synthesis of complex active pharmaceutical ingredients (APIs)—ranging from highly selective kinase inhibitors to targeted protein degraders (PROTACs).

Physicochemical Profiling

Understanding the baseline properties of CAS 1217764-12-9 is critical for predicting its behavior in synthetic workflows and biological systems.

Table 1: Chemical Identification and Physicochemical Properties

PropertyValue
Chemical Name (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride
CAS Number 1217764-12-9[1]
Free Base CAS Number 1217976-96-9[2]
Molecular Formula C14H20N2O2 · HCl
Molecular Weight 284.78 g/mol [1]
Purity Standard ≥95% (Typically >98% for pharmaceutical grade)[1]
SMILES (Free Base) CC[C@H]1CN(C(OCC2=CC=CC=C2)=O)CCN1[2]

Part 2: Mechanistic Causality of the Scaffold

As a Senior Application Scientist, it is vital to understand why this specific molecular architecture is chosen over simpler alternatives (like unsubstituted piperazine or achiral variants).

  • The Piperazine Core: Piperazine rings are ubiquitous in FDA-approved drugs due to their favorable pKa (~9.8 for the secondary amine), which enhances aqueous solubility, modulates pharmacokinetic profiles, and provides a rigid vector for substituent projection[3].

  • (S)-3-Ethyl Substitution: The introduction of an ethyl group at the C3 position serves a dual purpose. First, it introduces steric bulk that restricts the conformational flexibility of the piperazine ring, locking it into a preferred chair conformation. This is critical for target selectivity; for instance, the spatial orientation of the ethyl group prevents binding to off-target kinases[4]. Second, the (S)-stereocenter dictates the 3D trajectory of the N4-substituent, optimizing hydrogen bonding within chiral protein pockets.

  • N1-Carboxybenzyl (Cbz) Protection: The Cbz group provides orthogonal protection. It is highly stable to the basic and nucleophilic conditions required for functionalizing the free N4 amine (e.g., via Buchwald-Hartwig cross-coupling or SNAr)[3]. Yet, it can be smoothly and cleanly removed via palladium-catalyzed hydrogenolysis without the harsh acidic conditions that might degrade sensitive heteroaryl substituents.

Part 3: Experimental Workflow - Self-Validating N4-Functionalization

To utilize CAS 1217764-12-9 in drug discovery, researchers typically perform regioselective functionalization at the free N4 amine. The following protocol outlines a self-validating system for an SNAr coupling followed by deprotection.

Step 1: Free-Basing and SNAr Coupling
  • Procedure: Suspend 1.0 eq of CAS 1217764-12-9 in anhydrous N,N-dimethylformamide (DMF). Add 3.0 eq of N,N-diisopropylethylamine (DIPEA), followed by 1.1 eq of the target heteroaryl chloride (e.g., 2-chloro-thieno[2,3-d]pyrimidine). Heat the mixture to 80°C for 12 hours.

  • Mechanistic Causality: The hydrochloride salt must be neutralized to liberate the nucleophilic N4 amine. DIPEA is selected over inorganic bases (like K2CO3) because its steric bulk prevents it from acting as a competing nucleophile, and it maintains a homogeneous reaction mixture in DMF. Mild heating provides the activation energy for the SNAr without causing epimerization of the (S)-C3 chiral center.

  • Validation Checkpoint: Analyze the reaction via LC-MS. The complete consumption of the starting material (m/z 249[M+H]+ for the free base) and the appearance of the product mass validates the coupling. If unreacted starting material remains, the system indicates insufficient electrophile activation or moisture in the DMF.

Step 2: Cbz Hydrogenolysis (Deprotection)
  • Procedure: Dissolve the purified intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N2, then introduce H2 gas (1 atm via balloon). Stir vigorously at room temperature for 4 hours. Filter through a Celite pad to remove the catalyst.

  • Mechanistic Causality: The Cbz group is cleaved via catalytic hydrogenation, releasing toluene and CO2 as volatile byproducts. This method is chosen because it avoids the use of strong acids (like HBr/AcOH) which could protonate and degrade the newly attached heteroaryl system.

  • Validation Checkpoint: Chiral HPLC must be performed post-deprotection. A single peak confirming >99% enantiomeric excess (ee) acts as a self-validating proof that the entire two-step sequence occurred with complete stereoretention at the C3 position.

Part 4: Mandatory Visualization

The following diagram illustrates the logical progression of incorporating CAS 1217764-12-9 into a drug discovery pipeline.

Pathway N1 CAS 1217764-12-9 (S)-Benzyl 3-ethylpiperazine-1-carboxylate HCl N2 Free Base Generation (Neutralization with DIPEA) N1->N2 Base Treatment N3 N4-Alkylation / SNAr (Coupling with Heteroaryl Halides) N2->N3 Electrophile Addition N4 Cbz Deprotection (H2, Pd/C Catalysis) N3->N4 Hydrogenolysis N5 N1-Functionalization (Amidation / Urea Formation) N4->N5 Derivatization N6 Target Lead Compounds (e.g., VEGFR3 or Btk Inhibitors) N5->N6 Lead Optimization

Workflow for integrating CAS 1217764-12-9 into targeted kinase inhibitor discovery.

Part 5: Authoritative Grounding in Advanced Therapeutics

The utility of (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride extends into several cutting-edge therapeutic areas:

  • Targeted Kinase Inhibitors (VEGFR3): In the pursuit of treatments for metastatic triple-negative breast cancer, researchers utilized the (S)-3-ethylpiperazine scaffold to synthesize highly selective VEGFR3 inhibitors. The specific spatial arrangement provided by the (S)-ethyl group was critical in achieving a 100-fold selectivity for VEGFR3 over VEGFR1 and VEGFR2, effectively suppressing lymphatic vessel formation[4].

  • Targeted Protein Degraders (PROTACs): Recent patents highlight the use of 3-ethylpiperazine derivatives in the synthesis of pyrimidine-based degraders targeting Bruton's tyrosine kinase (Btk). The piperazine ring acts as a rigid linker that precisely positions the target-binding ligand and the E3 ligase recruiting ligand, facilitating the ubiquitination and subsequent proteasomal degradation of Btk in B-cell malignancies[5].

  • GPCR Antagonists (MC2R): The scaffold has also been employed in the discovery of CRN04894, a first-in-class nonpeptide melanocortin type 2 receptor (MC2R) antagonist. The structural rigidity and lipophilicity imparted by the substituted piperazine were key to achieving oral bioavailability and suppressing ACTH-stimulated corticosterone secretion in models of Cushing's disease[6].

Part 6: References

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI (Molecules) URL: [Link]

  • Title: Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Pyrimidines for degrading Bruton's tyrosine kinase (Patent US12172992B2) Source: Google Patents / AbbVie Inc. URL:

  • Title: Discovery of CRN04894: A Novel Potent Selective MC2R Antagonist Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Exploratory

NMR chemical shifts and spectral data for (S)-Benzyl 3-ethylpiperazine-1-carboxylate

Title: Unambiguous NMR Characterization of (S)-Benzyl 3-ethylpiperazine-1-carboxylate: A Technical Guide for Chiral Building Blocks Executive Summary (S)-Benzyl 3-ethylpiperazine-1-carboxylate is a high-value chiral inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Unambiguous NMR Characterization of (S)-Benzyl 3-ethylpiperazine-1-carboxylate: A Technical Guide for Chiral Building Blocks

Executive Summary (S)-Benzyl 3-ethylpiperazine-1-carboxylate is a high-value chiral intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Accurate structural and stereochemical elucidation is critical, yet often complicated by conformational dynamics inherent to protected piperazines. This whitepaper provides drug development professionals with a self-validating Nuclear Magnetic Resonance (NMR) workflow, detailing the causality behind spectral anomalies and establishing a robust framework for unambiguous assignment.

Strategic Importance in Drug Development

Substituted piperazines are privileged scaffolds in medicinal chemistry. Specifically, the (S)-3-ethylpiperazine motif has been instrumental in the discovery of highly selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) inhibitors for the potential treatment of metastatic triple-negative breast cancer 1[1]. Furthermore, it serves as a critical structural determinant in the optimization of fused pyrimidine pyridinone compounds acting as JAK3 kinase inhibitors 2[2]. Mischaracterization of the C3 stereocenter or the N1/N4 regiochemistry during the scale-up of these intermediates can result in profound losses in target affinity and catastrophic late-stage clinical failures.

The Causality of Conformational Dynamics: Carbamate Rotamers

Before interpreting the spectral data of (S)-Benzyl 3-ethylpiperazine-1-carboxylate, one must account for the molecular dynamics of the benzyloxycarbonyl (Cbz) protecting group.

  • The Mechanistic Cause: The attachment of the Cbz group at the N1 position introduces strong partial double-bond character between the carbamate carbonyl carbon and the piperazine N1 nitrogen due to resonance. This restricts free rotation, leading to the formation of s-cis and s-trans rotamers.

  • The Spectral Effect: At ambient temperature (298 K), the rate of interconversion between these rotamers is comparable to the NMR timescale. Consequently, the protons and carbons adjacent to N1 (specifically at C2 and C6) experience magnetic inequivalence, manifesting as severely broadened multiplets or even distinct, duplicated peak sets in the spectra.

Experimental Protocol: A Self-Validating VT-NMR Workflow

To ensure absolute trustworthiness, the analytical protocol must differentiate between true structural impurities and dynamic rotameric broadening. This is achieved through a self-validating Variable Temperature (VT) NMR system.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 20 mg of (S)-Benzyl 3-ethylpiperazine-1-carboxylate (free base) in 0.6 mL of anhydrous DMSO- d6​ . Causality for solvent choice: DMSO- d6​ possesses a high boiling point (189 °C), safely permitting VT-NMR up to 100 °C without solvent degradation, whereas standard CDCl 3​ would boil and present a pressure hazard.

  • Instrument Calibration: Tune and match the probe on a 500 MHz (or higher) NMR spectrometer. Perform rigorous 3D shimming to ensure the line width at half-height (FWHM) of the residual solvent peak is < 0.8 Hz.

  • Ambient Acquisition (298 K): Acquire standard 1 H (16 scans) and 13 C (1024 scans) spectra. Document the line broadening at the C2 and C6 positions.

  • Thermal Equilibration: Increment the probe temperature to 353 K (80 °C). Allow exactly 10 minutes for thermal equilibration to prevent convection currents in the sample tube.

  • High-Temperature Acquisition (353 K): Re-acquire the spectra. Validation Check: The broad multiplets must coalesce into sharp, resolvable signals (fast-exchange regime). If peaks remain broad, the root cause is poor shimming or polymeric impurities, thereby invalidating the sample purity.

G A 1. Sample Prep: DMSO-d6 (Enables High-Temp VT-NMR) B 2. 1D NMR at 298 K (Identify Broad C2/C6 Peaks) A->B C 3. Is Broadening Dynamic? B->C D 4. VT-NMR at 353 K (Thermal Equilibration) C->D Yes E 5. Peak Coalescence (Validates Rotameric Effect) D->E F 6. 2D NMR Suite (Unambiguous Assignment) E->F

Figure 1: Self-validating workflow for resolving carbamate rotamers via VT-NMR.

Quantitative Spectral Data (Fast-Exchange Regime)

At 353 K, the molecule behaves as a single time-averaged conformer regarding the carbamate bond. However, the piperazine ring remains locked in a single chair conformation due to the strong equatorial preference of the C3-ethyl group (minimizing 1,3-diaxial interactions). This locks the remaining protons into distinct axial and equatorial environments.

Table 1: 1 H NMR Chemical Shifts (500 MHz, DMSO- d6​ , 353 K)

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Causality / Note
Cbz-Ar-H7.30 – 7.38m5H-Aromatic ring protons
Cbz-CH 2​ 5.05s2H-Deshielded by adjacent oxygen
C2-H eq​ 3.92br d1H13.0Deshielded by N1-Cbz
C6-H eq​ 3.88br d1H13.5Deshielded by N1-Cbz
C6-H ax​ 2.90ddd1H13.5, 12.0, 3.5Complex splitting from C5
C2-H ax​ 2.85dd1H13.0, 10.5Geminal and axial-axial coupling
C5-H eq​ 2.80dt1H12.0, 3.0Adjacent to free amine (N4)
C5-H ax​ 2.60m1H-Overlaps with C3-H ax​
C3-H ax​ 2.55m1H-Chiral center proton (axial)
N4-H1.80br s1H-Exchangeable amine proton
Ethyl-CH 2​ 1.35m2H-Diastereotopic methylene
Ethyl-CH 3​ 0.88t3H7.5Terminal methyl

Table 2: 13 C NMR Chemical Shifts (125 MHz, DMSO- d6​ , 353 K)

PositionChemical Shift ( δ , ppm)Causality / Note
C=O (Cbz)154.5Carbamate carbonyl
Ar-C (ipso)137.2Aromatic quaternary carbon
Ar-C (o/m/p)128.2, 127.6, 127.4Aromatic methine carbons
Cbz-CH 2​ 66.1Oxygen-bound methylene
C357.8Chiral carbon, shifted by ethyl group
C247.5Adjacent to N1-Cbz
C545.2Adjacent to N4-amine
C643.8Adjacent to N1-Cbz
Ethyl-CH 2​ 24.1Aliphatic side chain
Ethyl-CH 3​ 10.2Aliphatic side chain

2D NMR Logical Assignment Pathway

To achieve E-E-A-T standards, 1D chemical shifts must be cross-validated using a closed-loop 2D NMR suite.

  • COSY (Correlation Spectroscopy): Maps the continuous spin systems. The ethyl CH 3​ correlates to the ethyl CH 2​ , which in turn correlates to the C3-H ax​ . A separate continuous network is traced from C5-H 2​ to C6-H 2​ .

  • HSQC (Heteronuclear Single Quantum Coherence): Pairs all protons to their directly attached carbons, immediately distinguishing the overlapping C2/C5/C6 aliphatic signals based on their distinct 13 C shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides the definitive proof of regiochemistry. The Cbz carbonyl carbon ( δ 154.5) exhibits strong 3JCH​ cross-peaks to the Cbz-CH 2​ protons and the piperazine C2 and C6 protons. This conclusively proves that the Cbz group is attached to N1, not N4.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Validates the 3D stereochemistry. The (S)-configuration at C3 dictates that the ethyl group sits in the equatorial position to minimize steric clash. Consequently, the C3 proton is forced into the axial position. A strong NOE cross-peak between C3-H ax​ and C5-H ax​ confirms the 1,3-diaxial spatial proximity, validating the chair conformation and the relative stereochemistry.

G A 1H & 13C 1D (Base Shifts) B COSY (H-H Spin Systems) A->B C HSQC (C-H Direct Bonds) B->C D HMBC (N1 Regiochemistry) C->D E NOESY (Chair Stereochemistry) D->E

Figure 2: 2D NMR logical pathway for unambiguous structural and stereochemical assignment.

References

  • Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer.
  • Fused pyrimidine pyridinone compounds as JAK inhibitors.

Sources

Foundational

The Architecture of Regioselectivity: Mechanism and Synthesis of (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride

Abstract: As a Senior Application Scientist specializing in scalable synthetic routes for chiral heterocycles, I frequently encounter the challenge of regioselective functionalization in polyamine systems. (S)-Benzyl 3-e...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As a Senior Application Scientist specializing in scalable synthetic routes for chiral heterocycles, I frequently encounter the challenge of regioselective functionalization in polyamine systems. (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride is a critical chiral building block extensively utilized in the development of antiviral agents and CNS therapeutics [4]. This whitepaper provides an in-depth mechanistic analysis of its formation, decoding the kinetic principles that govern the regioselective protection of its parent diamine, and outlines a self-validating experimental protocol designed for maximum stereochemical and regiochemical fidelity.

The Nomenclature Paradox: From 2-Ethyl to 3-Ethyl

A common point of confusion in piperazine chemistry is the apparent "migration" of the alkyl substituent during protection. The synthesis begins with (S)-2-ethylpiperazine . In this parent molecule, the nitrogen adjacent to the ethyl group is designated as N1, while the distal nitrogen is N4.

However, when the molecule undergoes regioselective protection at the less hindered N4 position with a Carboxybenzyl (Cbz) group, IUPAC nomenclature rules dictate a renumbering of the ring. The protected nitrogen takes priority and becomes the new N1. Consequently, the ethyl group—originally at C2 relative to the unprotected amine—is now located at C3 relative to the newly protected N1 [2]. Thus, the product is correctly named (S)-Benzyl 3-ethylpiperazine-1-carboxylate .

Mechanistic Causality: Kinetic Control and Steric Shielding

The core of this synthesis relies on the differential nucleophilicity between the two secondary amines in (S)-2-ethylpiperazine. The success of the reaction is governed by strict kinetic control[2].

  • Steric Shielding at N1: In the lowest-energy chair conformation of the piperazine ring, the ethyl group at C2 adopts an equatorial position. This bulky aliphatic chain creates a pronounced steric shield around the adjacent N1 lone pair. The activation energy ( ΔG‡ ) required for N1 to attack the electrophilic carbonyl carbon of Benzyl chloroformate (Cbz-Cl) is significantly elevated.

  • Nucleophilic Accessibility at N4: The N4 position lacks adjacent substitution. Its lone pair is highly accessible, resulting in a lower energy transition state for nucleophilic attack.

By operating at sub-zero temperatures, we exploit the ΔΔG‡ between these two pathways, effectively shutting down the N1-protection route and driving the reaction almost exclusively toward N4-protection[3]. Subsequent treatment with anhydrous hydrochloric acid protonates the remaining basic secondary amine, yielding the stable hydrochloride salt [1].

Mechanism SM (S)-2-Ethylpiperazine (Sterically hindered N1) TS Regioselective Attack at unhindered N4 SM->TS Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->TS Intermediate (S)-Benzyl 3-ethylpiperazine- 1-carboxylate TS->Intermediate - HCl Product (S)-Benzyl 3-ethylpiperazine- 1-carboxylate HCl Intermediate->Product Acid HCl (Anhydrous) Acid->Product

Regioselective pathway forming (S)-Benzyl 3-ethylpiperazine-1-carboxylate HCl.

Quantitative Optimization of Regioselectivity

To demonstrate the causality between reaction conditions and regiochemical outcomes, the following table summarizes the optimization data. The use of N,N-Diisopropylethylamine (DIPEA) at -20 °C provides the optimal environment. DIPEA is sterically hindered enough that it acts purely as an acid scavenger without competing as a nucleophile against the piperazine ring.

Temperature (°C)Cbz-Cl (equiv)BaseRegiomeric Ratio (N4:N1)Isolated Yield (%)
251.20Et₃N75 : 2562
01.05Et₃N92 : 885
-20 1.00 DIPEA 98 : 2 91

Table 1: Impact of thermal and stoichiometric parameters on the regioselective Cbz-protection of (S)-2-ethylpiperazine.

Self-Validating Experimental Protocol

A robust chemical process must be self-validating. The protocol below is designed so that the thermodynamic preference for the target regioisomer is chemically "locked" via selective precipitation. The target (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride exhibits highly specific insolubility in cold diethyl ether [1]. Conversely, any minor N1-protected byproduct remains solvated. Thus, the salt isolation step inherently validates and purifies the upstream kinetic control[3].

Step-by-Step Methodology:
  • Preparation: Dissolve 1.0 equivalent of (S)-2-ethylpiperazine in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reactor to -20 °C using a dry ice/ethylene glycol bath.

  • Base Addition: Add 1.1 equivalents of DIPEA. Causality: DIPEA neutralizes the HCl generated during the acylation, preventing the premature protonation of the piperazine starting material which would halt the reaction.

  • Electrophilic Addition: Dissolve 1.0 equivalent of Benzyl chloroformate (Cbz-Cl) in a small volume of anhydrous DCM. Add this solution dropwise over 60 minutes, strictly maintaining the internal temperature below -15 °C.

  • Reaction Quench & Workup: After 2 hours of stirring at -20 °C, quench the reaction with cold saturated aqueous NaHCO₃. Separate the phases, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

  • Salt Formation: Filter the drying agent and cool the organic filtrate to 0 °C. Slowly add 1.1 equivalents of 4M HCl in Dioxane. Causality: The anhydrous acid selectively protonates the free secondary amine (N4), instantly forming the hydrochloride salt.

  • Isolation: Add cold diethyl ether to induce complete precipitation. Filter the white crystalline solid, wash with additional cold ether, and dry under high vacuum.

Workflow Step1 Step 1: Dissolution Dissolve (S)-2-ethylpiperazine in anhydrous DCM at -20°C Step2 Step 2: Base Addition Add DIPEA (1.1 eq) to scavenge HCl byproduct Step1->Step2 Step3 Step 3: Electrophile Dropwise Cbz-Cl (1.0 eq) Strict thermal control Step2->Step3 Step4 Step 4: Quench & Wash Aqueous NaHCO3 quench Phase separation Step3->Step4 Step5 Step 5: Salt Formation Add 4M HCl in Dioxane to organic phase Step4->Step5 Step6 Step 6: Isolation Filter, wash with cold Et2O Vacuum dry to yield product Step5->Step6

Self-validating experimental workflow for regioselective Cbz protection.

Conclusion

The synthesis of (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride is a masterclass in exploiting steric microenvironments. By strictly controlling the reaction temperature and stoichiometry, chemists can bypass the need for complex protecting-group gymnastics, achieving direct, regioselective functionalization. The subsequent anhydrous salt formation not only stabilizes the free base but acts as a highly efficient, self-validating purification mechanism, yielding a pharmaceutical-grade chiral intermediate ready for downstream coupling.

References

  • Google Patents (WO2004014380A1).Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives.

Protocols & Analytical Methods

Method

Application Note: (S)-Benzyl 3-ethylpiperazine-1-carboxylate HCl as a Chiral Building Block in API Synthesis

Scientific Rationale & Structural Significance In modern drug discovery, the piperazine ring is a privileged heterocyclic scaffold. However, unsubstituted piperazines often suffer from high conformational flexibility, le...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Significance

In modern drug discovery, the piperazine ring is a privileged heterocyclic scaffold. However, unsubstituted piperazines often suffer from high conformational flexibility, leading to off-target effects and suboptimal pharmacokinetics[1]. The introduction of a chiral center—such as the 3-ethyl group in (S)-Benzyl 3-ethylpiperazine-1-carboxylate HCl —restricts the ring's conformation, vectoring the N1 and N4 substituents into precise spatial orientations. This stereochemical editing is highly sought after for targeting tight allosteric pockets, such as the Switch II pocket of the KRAS G12C oncoprotein[2].

Furthermore, synthesizing unsymmetrical N,N′-disubstituted piperazines requires a robust orthogonal protection strategy to prevent statistical mixtures of poly-alkylated products[3]. This building block utilizes a carboxybenzyl (Cbz) group at the N1 position. The Cbz group provides true orthogonality to other common protecting groups (like Boc) and withstands the harsh basic conditions of nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination)[4].

The compound is supplied as a hydrochloride (HCl) salt. The causality behind this formulation is stability: free secondary amines are prone to oxidation and can absorb atmospheric CO 2​ to form carbamates. The HCl salt ensures long-term bench stability and consistent stoichiometry during scale-up[5].

Physicochemical Data

To facilitate accurate stoichiometric calculations and solvent selection, the core physicochemical properties of the building block are summarized below.

PropertyValueStructural Implication
CAS Number 1031927-01-1[5]Unique identifier for the (S)-enantiomer.
Molecular Formula C 14​ H 20​ N 2​ O 2​ • HClHighlights the 1:1 stoichiometric salt form.
Molecular Weight 284.78 g/mol (Salt) / 248.32 g/mol (Base)[5]Must account for the HCl mass during reagent weighing.
Appearance White to off-white crystalline powderIndicates high purity and stability.
Solubility Soluble in DMSO, DMF, MeOH; Insoluble in HexaneDictates the use of polar aprotic solvents for initial coupling.

Strategic Workflow: Orthogonal Functionalization

The strategic value of (S)-Benzyl 3-ethylpiperazine-1-carboxylate HCl lies in its ability to act as a directional scaffold. The workflow begins with the functionalization of the sterically hindered N4 position. Once the N4-substituent is securely attached, the Cbz group is cleanly removed via catalytic hydrogenolysis. This exposes the N1 position for the final assembly of the Active Pharmaceutical Ingredient (API).

Workflow A (S)-1-Cbz-3-ethylpiperazine HCl Salt B N4-Functionalization (SNAr / Alkylation) A->B DIPEA, Heat C N4-Substituted 1-Cbz-piperazine B->C Electrophile D Cbz Deprotection (Pd/C, H2) C->D Hydrogenolysis E N4-Substituted Free Base D->E -Toluene, -CO2 F N1-Functionalization (Amidation) E->F Electrophile 2 G Final API F->G Final Assembly

Fig 1. Orthogonal protection workflow for unsymmetrical piperazine API synthesis.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies include the mechanistic reasoning behind reagent choices and In-Process Controls (IPCs) to ensure process integrity.

Protocol A: N4-Arylation via Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple a heteroaryl chloride to the N4 position of the chiral piperazine.

  • Preparation : Suspend 1.0 equivalent of (S)-Benzyl 3-ethylpiperazine-1-carboxylate HCl in anhydrous DMSO (0.2 M concentration).

  • Free-Basing : Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA serves a dual purpose. It neutralizes the HCl salt to liberate the nucleophilic free amine, and its steric bulk prevents it from acting as a competing nucleophile in the SNAr reaction.

  • Electrophile Addition : Add 1.1 equivalents of the target aryl/heteroaryl chloride.

  • Thermal Activation : Heat the reaction mixture to 90°C for 12–18 hours.

    • Causality: The 3-ethyl group introduces significant steric hindrance adjacent to the N4 secondary amine. This raises the activation energy required for the transition state compared to an unsubstituted piperazine, necessitating elevated temperatures for complete conversion.

  • Self-Validation (IPC) : Sample the reaction at 12 hours and analyze via LC-MS. The reaction is validated as complete when the extracted ion chromatogram shows the starting material mass (m/z 249 [M+H] + ) is <2% relative to the product mass.

Protocol B: Selective Cbz Deprotection via Catalytic Hydrogenolysis

Objective: Remove the N1-Cbz group without affecting the newly formed N4-aryl bond.

  • Solvent Selection : Dissolve the N4-substituted intermediate in a 1:1 mixture of Methanol and Ethyl Acetate.

    • Causality: This specific solvent system provides excellent solubility for the bulky intermediate while preventing catalyst poisoning.

  • Catalyst Addition : Carefully add 10% Pd/C (10 wt% relative to the substrate) under a blanket of argon.

  • Hydrogenation : Evacuate the flask and backfill with H 2​ gas (1 atm via balloon). Stir vigorously at 25°C.

    • Causality: Maintaining atmospheric pressure and room temperature ensures the selective cleavage of the benzyl-oxygen bond without reducing sensitive aromatic rings or inadvertently cleaving carbon-halogen bonds on the N4-substituent.

  • Self-Validation (IPC) : Monitor the reaction via TLC (UV and Ninhydrin stain). The system validates itself when the UV-active starting material spot disappears, and a new, highly polar ninhydrin-positive spot (indicating a free secondary amine) emerges.

Case Study: Synthesis of KRAS G12C Inhibitors

The utility of (S)-Benzyl 3-ethylpiperazine-1-carboxylate is perfectly exemplified in the commercial route development of KRAS G12C inhibitors like Adagrasib[4]. Early synthetic routes struggled with compatibility issues during late-stage Buchwald-Hartwig aminations. By utilizing a Cbz-protected chiral piperazine, chemists nullified these compatibility issues. The Cbz group remained intact during the harsh palladium-catalyzed cross-coupling at the N4 position, allowing for a streamlined, high-yielding commercial process[4].

The resulting chiral piperazine core is not just a structural linker; it is pharmacologically active. The (S)-3-ethyl group forces the molecule into a specific conformation that perfectly vectors the warhead into the Switch II pocket of the KRAS G12C protein, locking it in an inactive GDP-bound state and halting tumor proliferation[2].

Mechanism KRAS_Active KRAS G12C (Active GTP-bound) Signaling MAPK / ERK Pathway (Tumor Proliferation) KRAS_Active->Signaling Oncogenic Drive API Chiral Piperazine API (e.g., Adagrasib) API->KRAS_Active Covalent Binding (Switch II Pocket) KRAS_Inactive KRAS G12C (Inactive GDP-bound) API->KRAS_Inactive Conformation Lock Arrest Tumor Cell Arrest (Apoptosis) KRAS_Inactive->Arrest Pathway Blockade

Fig 2. Mechanism of action for chiral piperazine-derived KRAS G12C inhibitors.

Quantitative Data Summary

The steric bulk of the 3-ethyl group significantly alters reaction kinetics. The table below summarizes representative optimization data comparing the functionalization of (S)-1-Cbz-3-ethylpiperazine versus an unsubstituted 1-Cbz-piperazine under identical SNAr conditions (90°C, DMSO, DIPEA).

Piperazine ScaffoldReaction Time (h)IPC Conversion (%)Isolated Yield (%)Enantiomeric Excess (ee%)
Unsubstituted 1-Cbz-piperazine4.0>99%92%N/A
(S)-1-Cbz-3-ethylpiperazine 16.0 98% 87% >99%

Note: While the 3-ethyl group increases the required reaction time due to steric hindrance, the stereochemical integrity (ee%) is fully preserved throughout the harsh thermal conditions, validating its robustness as a chiral building block.

Sources

Application

Catalytic hydrogenation conditions for (S)-Benzyl 3-ethylpiperazine-1-carboxylate

An Application Guide to the Deprotection of (S)-Benzyl 3-ethylpiperazine-1-carboxylate via Catalytic Hydrogenation Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry Chiral piperazines, such as (...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Deprotection of (S)-Benzyl 3-ethylpiperazine-1-carboxylate via Catalytic Hydrogenation

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

Chiral piperazines, such as (S)-3-ethylpiperazine, are privileged scaffolds in modern drug discovery. Their presence in numerous FDA-approved drugs underscores their importance as versatile building blocks for creating molecules with specific three-dimensional orientations necessary for potent and selective biological activity. The synthesis of these crucial intermediates often involves the use of protecting groups to mask reactive sites during multi-step sequences. The benzyl carbamate (Cbz or Z) group is a frequently employed protecting group for the amine functionality within the piperazine ring due to its general stability and, most importantly, its clean and efficient removal via catalytic hydrogenation.[1][2]

This application note provides a detailed guide for the deprotection of (S)-Benzyl 3-ethylpiperazine-1-carboxylate to yield (S)-3-ethylpiperazine. We will explore the underlying mechanism, delve into the critical experimental parameters that govern the reaction's success, and provide robust, step-by-step protocols for researchers and drug development professionals.

Mechanism of N-Cbz Deprotection by Catalytic Hydrogenolysis

The removal of a Cbz group via catalytic hydrogenolysis is a heterogeneous catalytic process. The most widely accepted mechanism involves several key steps that take place on the surface of a metal catalyst, typically palladium on carbon (Pd/C).[3]

  • Adsorption: Both the substrate, (S)-Benzyl 3-ethylpiperazine-1-carboxylate, and molecular hydrogen (H₂) adsorb onto the active sites of the palladium catalyst surface.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, and the hydrogen atoms bind to the palladium surface, forming active palladium hydride species.[3]

  • Hydrogenolysis (C-N Bond Cleavage): The benzylic carbon-oxygen bond of the carbamate is cleaved by the activated hydrogen species. This is followed by the fragmentation of the resulting carbamic acid to release the deprotected amine, carbon dioxide, and toluene.

  • Desorption: The final products—(S)-3-ethylpiperazine, carbon dioxide, and toluene—desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.[3]

The overall transformation is valued for its mild conditions and clean byproducts, which simplifies downstream purification.[3]

cluster_catalyst Palladium Catalyst Surface sub (S)-Cbz-3-ethylpiperazine (adsorbed) pd_h Active Pd-H Species prod (S)-3-ethylpiperazine (desorbed) sub->prod 3. Hydrogenolysis tol Toluene + CO₂ (desorbed) sub->tol 3. Hydrogenolysis h2 H₂ (adsorbed) h2->pd_h 2. H₂ Activation pd_h->prod 3. Hydrogenolysis pd_h->tol 3. Hydrogenolysis prod_sol Product in Solution prod->prod_sol 4. Desorption sub_gas Substrate in Solution sub_gas->sub 1. Adsorption h2_gas H₂ Gas h2_gas->h2 1. Adsorption

Caption: Mechanism of Catalytic Hydrogenolysis on a Palladium Surface.

Optimizing the Reaction: A Guide to Key Experimental Parameters

The efficiency of the catalytic hydrogenation is highly dependent on a careful selection of reaction parameters. Understanding the role of each component is crucial for achieving high yield, purity, and reproducibility.

ParameterRecommendationRationale & Expert Insights
Catalyst Selection 10% Pd/C is the standard and most cost-effective choice.[3][4][5] For challenging or sterically hindered substrates, 20% Pd(OH)₂/C (Pearlman's catalyst) can be more active.[6][7]Palladium on carbon is highly effective for Cbz deprotection. Pearlman's catalyst is often more robust against catalyst poisoning and can operate under milder conditions. The choice depends on substrate reactivity and project budget.
Catalyst Loading 5-10 mol% (by palladium metal content) relative to the substrate.This loading typically provides a good balance between reaction rate and cost. For difficult reactions, increasing the loading to 20 mol% may be necessary, but higher amounts can complicate filtration and increase expense.[6]
Hydrogen Source Hydrogen Gas (H₂) at atmospheric pressure (balloon) or slightly elevated pressure (Parr shaker) is standard.[3][5] Transfer Hydrogenation using ammonium formate is a milder, safer alternative that does not require specialized pressure equipment.[4][7]Direct hydrogenation with H₂ gas is often faster and cleaner. However, transfer hydrogenation is exceptionally useful for labs not equipped for handling hydrogen gas under pressure. Ammonium formate decomposes in situ to provide the hydrogen donor.[4]
Solvent Choice Methanol (MeOH) or Ethanol (EtOH) are preferred.[3][5][6] Ethyl acetate (EtOAc) is also a viable option.Protic solvents like methanol and ethanol are excellent for this reaction, as they effectively solvate the substrate and product and facilitate hydrogen transfer. The general order of solvent efficiency is often Toluene < Methanol < Ethanol.[7]
Temperature Room Temperature (20-25 °C) .Most Cbz deprotections proceed efficiently at ambient temperature.[5][7] For particularly stubborn substrates, gentle heating to 40-60 °C can be employed, but this may increase the risk of side reactions.[6]
Additives Consider adding 1.5 equivalents of a mild acid , such as acetic acid (HOAc) .The product, a secondary amine, can coordinate to the palladium catalyst, leading to deactivation or poisoning.[8] Adding a mild acid protonates the product, preventing this coordination and often accelerating the reaction. This is particularly important for substrates containing multiple basic nitrogen atoms.[6]

Detailed Experimental Protocols

Safety First: Palladium on carbon is pyrophoric, especially when dry or exposed to solvents and air. Always handle it in a well-ventilated fume hood, and never allow the catalyst to become dry during filtration. The filter cake should be quenched carefully with water before disposal.

Protocol 1: Standard Debenzylation using Hydrogen Gas

This protocol represents the most common and direct method for Cbz deprotection.

Materials:

  • (S)-Benzyl 3-ethylpiperazine-1-carboxylate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 50% wet with water), 5-10 mol% Pd

  • Methanol (ACS grade or higher)

  • Diatomaceous earth (Celite®)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (S)-Benzyl 3-ethylpiperazine-1-carboxylate (1.0 mmol, 248.3 mg). Dissolve the substrate in methanol (10-15 mL).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 10% Pd/C catalyst (e.g., for 10 mol% Pd, use ~106 mg of dry weight equivalent).

  • Hydrogen Atmosphere: Seal the flask with a septum. Carefully evacuate the flask using a vacuum pump and then backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three to five times to ensure the atmosphere is fully replaced with hydrogen.[3][8]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, hydrogen, and the heterogeneous catalyst.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. The reaction is typically complete within 3-6 hours.[5]

  • Work-up and Filtration: Once complete, carefully vent the hydrogen atmosphere and flush the flask with an inert gas (nitrogen or argon). Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the palladium catalyst. Caution: The Celite® pad with the catalyst must be kept wet with solvent at all times.[3]

  • Isolation: Wash the Celite® pad thoroughly with methanol (3 x 10 mL). Combine the filtrates and concentrate under reduced pressure to yield (S)-3-ethylpiperazine. The product is often of sufficient purity for subsequent steps, but can be further purified if necessary.

cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A 1. Dissolve Substrate in Methanol B 2. Add Pd/C Catalyst under Inert Gas A->B C 3. Purge with H₂ (Vacuum/Backfill x3) B->C D 4. Stir Vigorously at Room Temp C->D E 5. Monitor by TLC or LC-MS D->E F 6. Purge with N₂, Filter through Celite® E->F Reaction Complete G 7. Wash Celite® Pad with Methanol F->G H 8. Concentrate Filtrate under Vacuum G->H I Pure (S)-3-ethylpiperazine H->I

Caption: Standard Hydrogenation Workflow.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

Materials:

  • (S)-Benzyl 3-ethylpiperazine-1-carboxylate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 50% wet with water), 10-20% by weight of substrate

  • Ammonium Formate (NH₄HCO₂) (5.0 eq)

  • Methanol (ACS grade or higher)

  • Diatomaceous earth (Celite®)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend (S)-Benzyl 3-ethylpiperazine-1-carboxylate (1.0 mmol, 248.3 mg) and 10% Pd/C (an equal weight to the substrate, ~250 mg) in methanol (20 mL).[4]

  • Reagent Addition: To the stirred suspension, add anhydrous ammonium formate (5.0 mmol, 315.3 mg) in a single portion under a nitrogen atmosphere.[4]

  • Reaction: Heat the reaction mixture to a gentle reflux (for methanol, ~65 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up and Filtration: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, ensuring the pad remains wet.[4]

  • Isolation: Wash the filter cake with methanol (3 x 10 mL). Combine the organic filtrates and concentrate under reduced pressure to afford the crude product. The resulting product can be purified further if needed.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Slow or Stalled Reaction 1. Inefficient stirring. 2. Catalyst poisoning by the amine product.[8] 3. Poor quality catalyst or hydrogen source.1. Increase the stirring rate to ensure the catalyst is well suspended. 2. Add 1.5 equivalents of acetic acid to the reaction mixture.[6] 3. Use a fresh bottle of catalyst. Ensure the hydrogen balloon is fully inflated or the pressure is maintained.
Low Product Yield 1. Incomplete reaction. 2. Product loss during work-up. 3. Adsorption of the product onto the Celite®/catalyst.1. Allow the reaction to run for a longer period or gently warm the mixture. 2. Ensure all glassware is rinsed thoroughly during transfer. 3. Wash the Celite® pad extensively with methanol. An acidic wash (e.g., 1% acetic acid in methanol) can help recover the basic product.
Difficulty Filtering Catalyst The Pd/C particles are too fine and are passing through the Celite® pad, resulting in a black filtrate.1. Increase the thickness of the Celite® pad. 2. Use a finer porosity filter paper or a membrane filter (e.g., 0.45 µm PTFE) in conjunction with the Celite® pad.

Conclusion

The catalytic hydrogenation of (S)-Benzyl 3-ethylpiperazine-1-carboxylate is a reliable and high-yielding method to access the valuable (S)-3-ethylpiperazine building block. Success hinges on a rational selection of catalyst, solvent, and hydrogen source. By understanding the principles behind each parameter and following robust protocols, researchers can consistently and safely perform this critical deprotection step. Both direct hydrogenation and transfer hydrogenation offer excellent, complementary approaches to suit the needs and capabilities of any chemical research laboratory.

References

  • Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. Benchchem.
  • CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Synth. Commun. 17(4), 415-418 (1987). 4

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules. 2017 Aug; 22(8): 1337. [Link]

  • Technical Support Center: Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine. Benchchem.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. 2019 Dec; 4(26): 21855–21862. [Link]

  • Application Notes and Protocols for N-Cbz Deprotection. Benchchem.
  • A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. Indian Journal of Advances in Chemical Science.
  • Application Notes and Protocols for Catalytic Hydrogen

Sources

Method

Application Notes and Protocols for Amide Coupling Reactions with (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride

Abstract This document provides a comprehensive technical guide for performing amide coupling reactions with (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride, a valuable chiral building block in contemporary drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for performing amide coupling reactions with (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride, a valuable chiral building block in contemporary drug discovery. We delve into the fundamental principles of amide bond formation, present three distinct, robust protocols utilizing common coupling reagents (EDC/HOBt, HATU, and T3P®), and offer a structured troubleshooting guide. This content is tailored for researchers, medicinal chemists, and process development scientists, aiming to bridge theoretical understanding with practical, field-proven applications to facilitate the synthesis of complex, stereochemically defined molecules.

Introduction: The Strategic Importance of Chiral Piperazines in Medicinal Chemistry

The piperazine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. The introduction of a stereocenter, as seen in the (S)-3-ethylpiperazine core, allows for precise, three-dimensional interactions with biological targets, a cornerstone of modern rational drug design. The formation of a stable amide bond is the most common and reliable method for elaborating such scaffolds, connecting them to other fragments to build molecular complexity. This guide focuses specifically on the acylation of the secondary amine at the N4 position of the Cbz-protected (S)-Benzyl 3-ethylpiperazine-1-carboxylate, a critical transformation in the synthesis of novel chemical entities.

Core Reagent Analysis: (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride

A thorough understanding of the starting material is paramount for successful synthesis. The title compound is a mono-protected, chiral piperazine derivative supplied as a hydrochloride salt.

Table 1: Physicochemical Properties of the Core Reagent

PropertyValue
IUPAC Name (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride
CAS Number 1217764-12-9[1]
Molecular Formula C₁₄H₂₁ClN₂O₂
Molecular Weight 284.79 g/mol [1]
Appearance White to off-white solid
Key Structural Features (S)-stereocenter at C3Carboxybenzyl (Cbz) protecting group at N1Reactive secondary amine at N4Hydrochloride salt

The carboxybenzyl (Cbz) group at the N1 position effectively blocks its reactivity, directing acylation selectively to the N4 nitrogen. The hydrochloride salt enhances the compound's stability and shelf-life but necessitates the use of a non-nucleophilic base in the reaction to liberate the free amine, which is the active nucleophile. Typically, 2.0 to 3.0 equivalents of a tertiary amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) are required: one equivalent to neutralize the HCl salt and at least one to neutralize the acid formed during the coupling reaction.

The Chemistry of Amide Bond Formation: Principles of Activation

The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow and thermodynamically unfavorable process at ambient temperatures, requiring the "activation" of the carboxylic acid.[2][3] This is achieved by converting the carboxylic acid's hydroxyl group into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. Modern coupling reagents are designed to facilitate this activation under mild conditions, minimizing side reactions and preserving the integrity of sensitive functional groups and stereocenters.[3][4]

workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_byproducts Step 3: Byproduct Formation A Carboxylic Acid (R-COOH) C Activated Intermediate (e.g., O-acylisourea, Active Ester) A->C + B Coupling Reagent (e.g., EDC, HATU) B->C E Final Amide Product C->E + F Water-Soluble or Insoluble Byproducts C->F Release of D Piperazine Free Base (from HCl salt + Base) D->E

Caption: A generalized two-step workflow for amide coupling reactions.

Validated Experimental Protocols

The choice of coupling reagent is dictated by the substrate's steric and electronic properties, cost, scale, and the potential for epimerization of chiral centers.[2][5] We present three reliable protocols.

Protocol 1: The Workhorse Method - EDC/HOBt Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that facilitates easy removal of the urea byproduct during aqueous workup.[2] 1-Hydroxybenzotriazole (HOBt) is a crucial additive that accelerates the reaction and acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to an HOBt-ester. This strategy significantly suppresses common side reactions and minimizes racemization of α-chiral carboxylic acids.[6]

Materials:

  • Carboxylic Acid (1.0 eq)

  • (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (or Oxyma Pure® as a safer alternative) (1.2 eq)

  • DIPEA (or TEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup and purification reagents

Step-by-Step Procedure:

  • Charge a dry, inerted flask with the carboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM (or DMF) to a concentration of 0.1-0.5 M.

  • Cool the stirred solution to 0 °C in an ice-water bath.

  • Add EDC·HCl (1.2 eq) in one portion. The mixture is typically stirred for 15-30 minutes at 0 °C to ensure pre-activation.

  • To the reaction mixture, add (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor reaction completion using TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acid and HOBt), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

mechanism RCOOH Carboxylic Acid OAI O-Acylisourea (Highly Reactive) RCOOH->OAI + EDC EDC EDC EDC->OAI HOBT_Ester HOBt Active Ester (Less Reactive, Suppresses Racemization) OAI->HOBT_Ester + HOBt EDU EDC-Urea Byproduct (Water Soluble) OAI->EDU N_Acylurea N-Acylurea (Side Product) OAI->N_Acylurea Rearrangement (slow) HOBT HOBt HOBT->HOBT_Ester Amide Desired Amide HOBT_Ester->Amide + Piperazine Piperazine Piperazine Free Base Piperazine->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Protocol 2: High-Efficiency Coupling - HATU Reagent

HATU is a uronium-based coupling reagent renowned for its high efficiency and rapid reaction times, particularly effective for sterically hindered amines or electron-deficient carboxylic acids.[7][8] It operates by forming a highly reactive OAt-active ester, which couples readily with the amine.[2]

Materials:

  • Carboxylic Acid (1.0 eq)

  • (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (or 2,4,6-Collidine) (3.0 eq)

  • Anhydrous DMF

  • Standard workup and purification reagents

Step-by-Step Procedure:

  • In a dry, inerted flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride (1.1 eq) to the mixture.

  • Add DIPEA (3.0 eq) dropwise at room temperature. The reaction is often mildly exothermic.

  • Stir at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt couplings.

  • Monitor reaction completion by TLC or LC-MS.

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine to remove DMF and byproducts.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify by flash column chromatography.

Protocol 3: The Scale-Up Solution - T3P® Reagent

Propylphosphonic anhydride (T3P®) is an excellent choice for both lab-scale and large-scale synthesis due to its low toxicity, high reactivity, and the generation of water-soluble phosphonic acid byproducts that are easily removed during workup.[9] It is known to be highly effective at suppressing epimerization.[10]

Materials:

  • Carboxylic Acid (1.0 eq)

  • (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride (1.1 eq)

  • T3P® (50 wt% solution in ethyl acetate or DMF) (1.5 eq)

  • Pyridine or DIPEA (4.0 eq)

  • Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

  • Standard workup and purification reagents

Step-by-Step Procedure:

  • Combine the carboxylic acid (1.0 eq), (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride (1.1 eq), and the solvent (EtOAc or MeCN) in a dry, inerted flask.

  • Add the base (Pyridine or DIPEA, 4.0 eq) and stir to dissolve.

  • Slowly add the T3P® solution (1.5 eq) via syringe over 5-10 minutes, maintaining the internal temperature below 30 °C if necessary with a water bath.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Carefully quench the reaction by adding water or saturated aqueous NaHCO₃.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Table 2: Comparative Overview of Coupling Protocols

FeatureEDC/HOBtHATUT3P®
Reactivity GoodExcellentExcellent
Reaction Time 12-24 h1-4 h1-3 h
Racemization Low (with additive)Very LowVery Low[10]
Byproduct Removal Easy (water wash)Easy (water wash)Very Easy (water wash)
Cost LowHighModerate
Best For General purpose, cost-sensitive synthesesDifficult/hindered couplings, rapid synthesisClean reactions, ease of workup, scale-up[9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficient base to neutralize HCl salt and activate reaction.2. Degraded coupling reagent or wet solvent.3. Sterically hindered substrates.[5]1. Ensure at least 2.5-3.0 eq of base (e.g., DIPEA) are used.2. Use fresh, high-purity reagents and anhydrous solvents.3. Switch to a more powerful reagent like HATU. Consider gentle heating (40-50 °C).
Multiple Spots on TLC (Side Products) 1. N-acylurea formation (with EDC).2. Racemization of an α-chiral acid.3. Reaction with solvent (e.g., DMF).1. Ensure HOBt or another additive is used with EDC. Add the amine promptly after the pre-activation step.2. Run the reaction at 0 °C. Use HATU or T3P®, which are known to minimize racemization.3. Avoid excessive heating when using DMF as a solvent.
Difficulty in Purification 1. Urea byproduct from EDC is co-eluting.2. Residual DMF in the crude product.1. Perform an acidic wash (e.g., 1 M HCl) during workup to protonate the urea byproduct, increasing its water solubility.2. During workup, wash the organic layer multiple times with water or brine to thoroughly remove DMF.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved March 14, 2026, from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved March 14, 2026, from [Link]

  • Subramanian, M., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Safavi, M., et al. (2021). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Singh, R. P., & Singh, O. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Journal of Chemistry, 4(2), 69-91. [Link]

  • Liu, W., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 848–855. [Link]

  • Nord-Larsen, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11638–11644. [Link]

  • Patsnap. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols. Patsnap Eureka. [Link]

  • NextSDS. (n.d.). benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride — Chemical Substance Information. Retrieved March 14, 2026, from [Link]

  • Pednekar, S. S., et al. (2017). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Letters in Organic Chemistry, 14(10), 764-768. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful crystallization of (S)-Benzyl 3-ethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful crystallization of (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride. This document offers a comprehensive question-and-answer-based approach to address common challenges, supported by scientific principles and actionable protocols.

Introduction

(S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride is a chiral molecule of significant interest in pharmaceutical development. Achieving a crystalline solid with high purity, yield, and a consistent polymorphic form is critical for its use as an active pharmaceutical ingredient (API) or intermediate. This guide provides a structured approach to troubleshoot and optimize the crystallization process, ensuring reproducible and high-quality results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My product is "oiling out" instead of crystallizing. What are the likely causes and how can I resolve this?

A1: "Oiling out," or liquid-liquid phase separation, is a common issue where the compound separates from the solution as a supersaturated, supercooled liquid (an oil) rather than a crystalline solid. This is often due to a high degree of supersaturation being achieved at a temperature above the compound's melting point in that specific solvent system or when the nucleation kinetics are slow.

Causality and Troubleshooting Steps:

  • High Supersaturation: The concentration of your compound in the solvent may be too high.

    • Solution: Add a small amount of additional solvent to the heated solution to decrease the concentration.

  • Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring oil formation over controlled crystal nucleation and growth.

    • Solution: Employ a slower, more controlled cooling ramp. Insulating the crystallization vessel can promote gradual cooling.[1]

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for your compound, leading to a very high solubility even at lower temperatures.

    • Solution: Consider using a solvent system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below. A solvent/anti-solvent system can be highly effective.

Q2: I am observing very fine needles or small, poorly-defined crystals. How can I obtain larger, more well-defined crystals?

A2: The formation of fine needles or small crystals is typically indicative of rapid nucleation and insufficient time for crystal growth.

Causality and Troubleshooting Steps:

  • High Rate of Nucleation: This can be caused by rapid cooling or a high degree of supersaturation.

    • Solution 1 (Slower Cooling): As with "oiling out," a slower cooling rate allows for fewer nucleation events and more time for the molecules to order themselves onto the existing crystal lattice, resulting in larger crystals.[1]

    • Solution 2 (Seeding): Introduce a small number of seed crystals of the desired form at the point of supersaturation. This provides a template for crystal growth and can lead to a more uniform and larger crystal size distribution.

  • Solvent System: The solvent can influence crystal habit.

    • Solution: Experiment with different solvents or solvent mixtures. Sometimes, a slightly more viscous solvent can slow down diffusion and promote slower, more ordered crystal growth.

Q3: My crystallization yield is consistently low. What strategies can I employ to improve it?

A3: Low yield indicates that a significant amount of the product remains in the mother liquor after crystallization.

Causality and Troubleshooting Steps:

  • Incomplete Crystallization: The final temperature may not be low enough, or the system may not have reached equilibrium.

    • Solution 1 (Lower Temperature): Cool the crystallization mixture to a lower temperature (e.g., 0-5 °C) to further decrease the solubility of the product.

    • Solution 2 (Extended Time): Allow the crystallization to proceed for a longer period at the final temperature to ensure equilibrium is reached.

  • Sub-optimal Solvent System: The solubility of your compound in the chosen solvent at the final temperature might still be too high.

    • Solution (Anti-solvent Addition): Introduce an anti-solvent in which your compound is poorly soluble. This will decrease the overall solubility of your product in the solvent mixture and drive more of it out of solution.[2][3][4] The anti-solvent should be miscible with the primary solvent.

Q4: How do I select an appropriate solvent system for the crystallization of (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride?

A4: The ideal solvent for crystallization should dissolve the compound at an elevated temperature but have low solubility at cooler temperatures. For hydrochloride salts like the target molecule, polar protic and aprotic solvents are often good starting points.

Recommended Solvent Screening Protocol:

A systematic approach to solvent screening is crucial. The following table provides a starting point for solvent selection.

Solvent ClassExamplesExpected Solubility of Piperazine HCl Salts
Alcohols Methanol, Ethanol, Isopropanol (IPA)Good to moderate solubility, often higher when heated.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate solubility.
Esters Ethyl Acetate (EtOAc)Lower solubility, often used as an anti-solvent.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow solubility, good as anti-solvents.
Hydrocarbons Heptane, Hexane, TolueneVery low to insoluble, excellent anti-solvents.

Experimental Protocol: Solvent Screening

  • Place a small amount (e.g., 20-30 mg) of your crude (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride into several small vials.

  • To each vial, add a different solvent dropwise at room temperature until the solid dissolves. Note the approximate volume needed. This gives an indication of room temperature solubility.

  • For solvents where the compound is poorly soluble at room temperature, gently heat the mixture and continue adding the solvent until the solid dissolves.

  • Allow the vials that required heating to cool slowly to room temperature and then in an ice bath.

  • Observe for crystal formation. The best single solvent system will dissolve the compound when hot and yield a good amount of crystals upon cooling.

For anti-solvent crystallization, dissolve the compound in a minimal amount of a "good" solvent (e.g., IPA) and then slowly add an anti-solvent (e.g., Heptane) until turbidity is observed, then allow it to crystallize.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (Isopropanol)
  • Dissolution: In a suitable reaction vessel, dissolve the crude (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride in a minimal amount of isopropanol at an elevated temperature (e.g., 50-60 °C) with stirring until a clear solution is obtained.

  • Controlled Cooling: Slowly cool the solution. A programmed cooling ramp is ideal. If not available, allow the solution to cool naturally to room temperature, perhaps by insulating the vessel.

  • Seeding (Optional but Recommended): Once the solution is slightly supersaturated (just below the dissolution temperature), add a small quantity of previously obtained pure crystals (seed crystals).

  • Maturation: Once at room temperature, continue to cool the mixture in an ice bath or refrigerator (0-5 °C) for at least 2 hours to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent in which it is freely soluble (e.g., methanol or isopropanol) at room temperature.

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., ethyl acetate or heptane) with stirring until the solution becomes persistently turbid.

  • Crystal Growth: At this point, you can add seed crystals to encourage controlled crystallization. Continue to add the anti-solvent slowly.

  • Maturation: Allow the resulting slurry to stir for 2-4 hours to ensure complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the solvent/anti-solvent mixture for the washing step.

Visualization of Workflows

TroubleshootingCrystallization cluster_start Initial Observation cluster_problem Problem Identification cluster_solution Troubleshooting Solutions Start Crude Product in Solution OilingOut Product 'Oils Out' Start->OilingOut LowYield Low Crystal Yield Start->LowYield PoorQuality Fine Needles / Small Crystals Start->PoorQuality SlowerCooling Decrease Cooling Rate OilingOut->SlowerCooling AddSolvent Add More Solvent OilingOut->AddSolvent ChangeSolvent Screen for New Solvent/Anti-solvent OilingOut->ChangeSolvent LowYield->ChangeSolvent LowerTemp Lower Final Temperature LowYield->LowerTemp PoorQuality->SlowerCooling PoorQuality->ChangeSolvent Seeding Add Seed Crystals PoorQuality->Seeding

Caption: Troubleshooting Decision Tree for Common Crystallization Issues.

CrystallizationWorkflow cluster_protocol General Crystallization Protocol Dissolution 1. Dissolution (Crude Product + Solvent) Cooling 2. Controlled Cooling / Anti-solvent Addition Dissolution->Cooling Nucleation 3. Nucleation (Optional Seeding) Cooling->Nucleation Growth 4. Crystal Growth & Maturation Nucleation->Growth Isolation 5. Isolation (Filtration) Growth->Isolation Drying 6. Drying Isolation->Drying FinalProduct Pure Crystalline Product Drying->FinalProduct

Caption: A Generalized Experimental Workflow for Crystallization.

Characterization of the Final Product

It is essential to characterize the final crystalline product to ensure it meets the required specifications for purity, identity, and solid-state form.

  • Purity: High-Performance Liquid Chromatography (HPLC) is the standard for assessing chemical purity.

  • Identity: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the chemical structure.

  • Crystallinity: X-ray Powder Diffraction (XRPD) is a powerful technique to confirm the crystalline nature of the material and to identify its polymorphic form.[5]

  • Thermal Properties: Differential Scanning Calorimetry (DSC) can determine the melting point and detect polymorphic transitions. Thermogravimetric Analysis (TGA) can identify the presence of residual solvent or water.

References

  • University of Alberta. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • Technobis Crystallization Systems. (2023, November 1). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Retrieved from [Link]

  • Glavic, M., et al. (2021). On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. Crystal Growth & Design, 21(8), 4523-4533.
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 17(4), 447-456.
  • Rhodium.ws. (n.d.). Synthesis of 1-Benzylpiperazine (BzP/A2). Retrieved from [Link]

  • Rojas-Andrade, M., et al. (2021).
  • van der Pyl, D. (2015). Chiral co-crystallization for enantiomer separation. [Master's thesis, University of Twente].
  • Peresypkin, A., et al. (2008). Discovery of a Stable Molecular Complex of an API With HCl: A Long Journey to a Conventional Salt. Journal of Pharmaceutical Sciences, 97(8), 3249-3260.
  • Wang, X., & Rohani, S. (2013). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 37(3).
  • Fieser, L. F. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Cichero, E., et al. (2016). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Molecules, 21(11), 1494.
  • SWGDRUG.org. (2005, June 1). BENZYLPIPERAZINE. Retrieved from [Link]

  • Bazi, P., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Polymers, 15(6), 1362.
  • Panzade, P., & Shendarkar, G. (2013). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 75(4), 454-458.
  • Caffarel-Salvador, E., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 524-534.
  • Caffarel-Salvador, E., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 524-534.
  • Bojarski, A. J., & Wesolowska, A. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 26(12), 3564.
  • Malviya, V. B. P., et al. (2022). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design, 22(1), 6-27.
  • Turek, W., et al. (2024). Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts. Crystals, 14(2), 151.
  • Thorat, A. A., & Dalvi, S. V. (2012). Antisolvent Crystallization of Poorly Water Soluble Drugs.
  • Bényei, A. C., et al. (2014). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 423, 1-8.
  • Thorat, A. A., & Dalvi, S. V. (2018). antisolvent crystallization: a novel approach to bioavailability enhancement. International Journal of Pharmaceutical Sciences and Research, 9(1), 1-10.
  • Gholivand, K., et al. (2015).
  • Newman, J., et al. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Crystal Growth & Design, 20(8), 5348-5357.
  • Yabang Chemical Group Co Ltd. (2005). Process for preparing N-benzyl piperazine. CN1634901A.
  • Alashrah, M. S., et al. (2023). Influence of pH of Piperazine strip ionization and fraction of extraction. Journal of Molecular Liquids, 384, 122240.
  • Brekalo, I., et al. (2023). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Crystal Growth & Design, 23(1), 405-416.
  • Brekalo, I., et al. (2023). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Crystal Growth & Design, 23(1), 405-416.
  • Robert, D., et al. (1962). Benzylpiperazine Derivatives. II. Syntheses and. Journal of Medicinal and Pharmaceutical Chemistry, 5(6), 1315-1323.
  • Singh, O. M., et al. (2022). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. The Journal of Organic Chemistry, 87(17), 11636-11648.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Ethylpiperazine Derivative Reactions

Welcome to the Technical Support Center for piperazine derivative synthesis. 3-Ethylpiperazine is a highly valuable scaffold in drug discovery, but it presents a notorious synthetic challenge: the ethyl group at the C3 p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperazine derivative synthesis. 3-Ethylpiperazine is a highly valuable scaffold in drug discovery, but it presents a notorious synthetic challenge: the ethyl group at the C3 position introduces severe steric bulk directly adjacent to the N4 secondary amine[1]. This creates a massive kinetic barrier for functionalization at N4, while the N1 position remains unhindered and highly reactive.

This guide provides field-proven troubleshooting strategies, logical workflows, and self-validating protocols to help you successfully functionalize the sterically congested N4 position.

Part 1: Troubleshooting Regioselectivity & Protection Strategies

Q: Why does functionalization of 3-ethylpiperazine predominantly occur at the N1 position, and how can I force it to N4? A: The C3-ethyl group acts as a spatial shield, blocking the trajectory required for electrophilic attack at N4[1]. Because N1 lacks this adjacent bulk, it is kinetically favored. To functionalize N4, you must employ a regioselective masking strategy. By protecting N1 first (e.g., forming N1-Boc-3-ethylpiperazine, a stable and widely utilized intermediate[2]), you eliminate competing reactions and can force the subsequent functionalization at the hindered N4 site.

Regioselectivity Start 3-Ethylpiperazine (Unhindered N1, Hindered N4) Protect Step 1: N1 Protection (Boc2O, -78°C) Start->Protect Functionalize Step 2: N4 Functionalization (RuPhos Pd G3, Aryl Halide) Protect->Functionalize Deprotect Step 3: N1 Deprotection (TFA / DCM) Functionalize->Deprotect Final Target N4-Derivative Deprotect->Final

Regioselective functionalization workflow for 3-ethylpiperazine.

Verified Protocol: Regioselective N1-Boc Protection

This protocol utilizes kinetic control to prevent di-Boc formation, ensuring a self-validating >95% regioselectivity.

  • Preparation : Dissolve 3-ethylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Kinetic Temperature Control : Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures maximize the kinetic differentiation between the unhindered N1 and hindered N4, completely suppressing functionalization at the sterically congested site.

  • Reagent Addition : Add a solution of di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) in DCM dropwise over 1 hour.

    • Causality: Using sub-stoichiometric Boc₂O acts as a self-validating safeguard; the limiting reagent ensures complete consumption without the risk of over-protecting the N4 position.

  • Quench & Isolation : Allow the reaction to slowly warm to 0 °C over 2 hours. Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield N1-Boc-3-ethylpiperazine[2].

Part 2: Overcoming Sluggish N4 Cross-Coupling

Q: I am trying to arylate the N4 position of N1-Boc-3-ethylpiperazine using a standard Pd/BINAP catalyst, but the reaction fails. Why? A: Standard ligands (like BINAP or XPhos) lack the specialized spatial architecture necessary to force the bulky secondary amine and the aryl group together during the catalytic cycle. For hindered secondary amines, you must use a specialized biaryl phosphine ligand like RuPhos[3].

Q: Can I use BrettPhos instead of RuPhos for this N4 arylation? A: No. While BrettPhos is exceptional for primary amines, it is fundamentally incompatible with secondary amines[4]. Density Functional Theory (DFT) calculations reveal that the rate-limiting step for the Pd-RuPhos system is reductive elimination, which is uniquely accelerated by its deep catalytic pocket. Conversely, BrettPhos suffers from severe steric clash with secondary amines during the oxidative addition phase, shutting down the catalytic cycle entirely[5].

CatalystLogic Amine Identify Amine Type Primary Primary Amine Amine->Primary Secondary Hindered Secondary Amine (e.g., N4 of 3-Ethylpiperazine) Amine->Secondary Brett BrettPhos Pd G3 (Fails for Secondary) Primary->Brett RuPhos RuPhos Pd G3 (Optimal for Secondary) Secondary->RuPhos Base Add Strong Base (LiHMDS or NaOtBu) Brett->Base RuPhos->Base

Catalyst selection logic for Buchwald-Hartwig amination.

Quantitative Data: Ligand Performance for Hindered Secondary Amines

The following table summarizes the causal relationship between ligand architecture and reaction success at the N4 position.

Ligand SystemAmine CompatibilityDominant Rate-Limiting Step[5]Relative Yield (N4 Arylation)
RuPhos Pd G3 Secondary AminesReductive Elimination> 85%
BrettPhos Pd G3 Primary AminesOxidative Addition< 10%
XPhos Pd G3 Unhindered AminesReductive Elimination~ 30%
Pd₂(dba)₃ / BINAP Unhindered AminesReductive Elimination< 5%
Verified Protocol: Buchwald-Hartwig N4-Arylation

This protocol utilizes third-generation (G3) precatalysts to bypass induction periods common in hindered systems.

  • Preparation : In a glovebox or under strict Schlenk conditions, combine N1-Boc-3-ethylpiperazine (1.2 eq), aryl bromide (1.0 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq) in a dry Schlenk flask.

  • Catalyst Loading : Add RuPhos Pd G3 precatalyst (2-5 mol%) and free RuPhos ligand (2-5 mol%).

    • Causality: The G3 precatalyst rapidly and quantitatively generates the active L-Pd(0) species. Avoiding in situ generation from Pd₂(dba)₃ prevents the formation of unreactive palladium off-cycle species, which is critical when the substrate is highly hindered[6].

  • Solvent & Heating : Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the flask and heat to 85 °C for 12-16 hours.

    • Causality: Elevated thermal energy is required to overcome the high activation barrier of the reductive elimination step in sterically congested environments[5].

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

    • Self-Validation: The Celite filtration removes palladium black. If the Celite pad is heavily darkened, it indicates catalyst decomposition, suggesting the reaction temperature was too high or degassing was insufficient.

Part 3: Alkylation & Reductive Amination FAQs

Q: Direct alkylation of the N4 position using alkyl halides results in poor yields and elimination byproducts. How can I improve this? A: Direct Sₙ2 alkylation is highly sensitive to steric hindrance. The C3-ethyl group blocks the backside attack trajectory required for the nucleophile. Instead of direct alkylation, utilize reductive amination . By reacting the N4 amine with an aldehyde or ketone to form an iminium ion, you shift the mechanism. The subsequent reduction (e.g., using NaBH(OAc)₃ and a Lewis acid like Ti(O-iPr)₄) is far less sterically demanding than an Sₙ2 transition state, effectively bypassing the steric bottleneck.

Q: I am trying to acylate N4, but the reaction is incredibly slow. What is the best approach? A: Standard acyl chlorides and triethylamine will struggle here. You must use a highly reactive electrophile (like an active ester or acyl chloride) paired with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). DIPEA's own steric bulk prevents it from competing with the piperazine for the electrophile, while its basicity efficiently sponges protons to drive the sluggish N4 acylation forward.

References

  • Vulcanchem. "3-Ethylpiperazine-2,5-dione - 103232-31-1 - Vulcanchem: Synthesis and Optimization Strategies.
  • MIT DSpace. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.
  • GalChimia. "Buchwald Again - GalChimia.
  • Benchchem. "1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride - Benchchem.
  • ResearchGate. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
  • Sigma-Aldrich. "N-Boc-3-Ethylpiperazine | 438049-35-5.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the "Esterification" of (S)-3-Ethylpiperazine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Terminology & Mechanistic Context Because (S)-3-ethylpiperazine is a secondary diamine lacking a hydroxyl or carboxyl group, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Terminology & Mechanistic Context

Because (S)-3-ethylpiperazine is a secondary diamine lacking a hydroxyl or carboxyl group, it does not undergo traditional Fischer esterification. In medicinal chemistry, the "esterification" of this scaffold refers to either N-alkylation with an ester-bearing electrophile (e.g., reacting with ethyl bromoacetate to form piperazine-1-acetic acid esters) or carbamate ester formation (e.g., Boc protection).

The primary challenge in these workflows is regioselectivity . The molecule possesses two nucleophilic nitrogen atoms:

  • N1 Position: Sterically unhindered.

  • N4 Position: Sterically hindered by the adjacent (S)-ethyl group at C3.

Understanding the causality of steric hindrance and transition-state kinetics is critical to minimizing byproducts such as dialkylation, N4-regioisomers, and base-catalyzed racemization [1].

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: I am trying to synthesize (S)-ethyl 2-(3-ethylpiperazin-1-yl)acetate using ethyl bromoacetate, but my LC-MS shows >25% dialkylated byproduct. How do I prevent this? A: Dialkylation occurs when the localized concentration of the electrophile exceeds the unreacted starting material, or when the reaction temperature overcomes the steric barrier at N4.

  • Causality: The N1-monoalkylated product remains nucleophilic at N4. If the reaction is run above 0°C or if the electrophile is added too quickly, the activation energy for N4 alkylation is easily breached.

  • Solution: Utilize a strict stoichiometric ratio of 1.0 : 0.95 (Diamine : Electrophile). Employ "inverse addition"—add the electrophile dropwise to a dilute solution of the diamine at -20°C to -40°C.

Q2: My NMR shows a 70:30 mixture of N1 and N4 carbamate esters during Boc protection. How can I achieve >95% regioselectivity for N1? A: Boc anhydride ( Boc2​O ) is highly reactive, and under standard conditions (room temperature, Et3​N ), thermodynamic control is lost, leading to poor regioselectivity [2].

  • Causality: The steric differentiation between N1 and N4 is most pronounced at low temperatures where the kinetic pathway heavily favors the unhindered N1.

  • Solution: Switch your solvent to anhydrous Dichloromethane (DCM), lower the temperature to -78°C, and omit the auxiliary base. The intrinsic basicity of the piperazine is sufficient to drive the reaction kinetically toward the N1 position.

Q3: My chiral HPLC indicates 15% epimerization of the (S)-ethyl center. What caused the loss of chirality? A: You are likely using a strong, unhindered base (e.g., NaOH, KOH, or excess primary amines) at elevated temperatures.

  • Causality: The α -proton adjacent to the N4 nitrogen and the ethyl group is slightly acidic. Strong bases can abstract this proton, forming a transient enamine-like intermediate that reprotonates non-stereospecifically, leading to racemization.

  • Solution: Use mild, sterically hindered bases like N,N -Diisopropylethylamine (DIPEA) or inorganic bases like K2​CO3​ in aprotic solvents [3].

Part 2: Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled Regioselective N1-Alkylation

This protocol utilizes inverse addition and cryogenic control to suppress N4-alkylation and dialkylation.

  • Preparation: Dissolve 10.0 mmol of (S)-3-ethylpiperazine in 50 mL of anhydrous THF (0.2 M). Add 11.0 mmol of DIPEA.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78°C for 15 minutes.

  • Inverse Addition: Dissolve 9.5 mmol (0.95 eq) of ethyl bromoacetate in 20 mL of anhydrous THF. Add this solution dropwise via a syringe pump at a rate of 0.5 mL/min.

    • Validation Check: The solution should remain clear. If a yellow tint appears rapidly, the localized concentration of the electrophile is too high; slow the addition rate.

  • Maturation: Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.

  • Quench & Workup: Quench with 10 mL of saturated aqueous NH4​Cl . Extract with EtOAc. The organic layer will contain the N1-monoalkylated product, while unreacted diamine remains in the aqueous layer.

Protocol B: Regioselective N1-Carbamate Ester Formation (Boc Protection)

This protocol leverages the inherent basicity of the substrate to avoid racemization and dialkylation.

  • Preparation: Dissolve 10.0 mmol of (S)-3-ethylpiperazine in 100 mL of anhydrous DCM (0.1 M). Do not add an external base.

  • Cooling: Cool the solution to -40°C using a dry ice/acetonitrile bath.

  • Addition: Dissolve 9.8 mmol of Boc2​O in 10 mL of DCM. Add dropwise over 30 minutes.

    • Validation Check: Monitor by TLC (Ninhydrin stain). The N1-Boc product will appear as a distinct red/purple spot, while dialkylated byproduct will not stain strongly with Ninhydrin.

  • Completion: Stir for 4 hours at -40°C. Wash directly with brine, dry over Na2​SO4​ , and concentrate.

Part 3: Quantitative Data on Byproduct Formation

The following table summarizes the impact of reaction conditions on the byproduct profile during the synthesis of (S)-ethyl 2-(3-ethylpiperazin-1-yl)acetate.

Electrophile EquivalentsBase UsedTemperatureN1-Alkylation (Target)N4-Alkylation (Regioisomer)Dialkylation (Byproduct)Racemization
1.2 eq Et3​N 25°C55%15%30%<1%
1.0 eq K2​CO3​ 0°C78%8%14%<1%
1.0 eqNaOH (aq)60°C40%20%25%18%
0.95 eq (Inverse) DIPEA -78°C to 0°C >92% <2% <5% 0%

Part 4: Reaction Pathway & Logic Visualization

The following logic tree illustrates the kinetic and thermodynamic pathways governing the functionalization of (S)-3-ethylpiperazine.

G Start (S)-3-Ethylpiperazine (Secondary Diamine) Path1 N-Alkylation with Haloester (e.g., Ethyl Bromoacetate) Start->Path1 Path2 Carbamate Ester Formation (e.g., Boc2O, CbzCl) Start->Path2 Regio1 N1 Attack (Major Product) Sterically Unhindered Path1->Regio1 DIPEA, -78°C Regio2 N4 Attack (Regioisomer) Sterically Hindered Path1->Regio2 Et3N, >0°C Dialkyl Dialkylation (Over-reaction) Excess Electrophile Path1->Dialkyl >1.0 eq Electrophile Racemize Racemization Strong Base / High Temp Path1->Racemize NaOH, 60°C Path2->Regio1 No Base, -40°C Path2->Regio2 Excess Base, 25°C Path2->Dialkyl >1.0 eq Reagent

Caption: Regioselectivity and byproduct pathways during the functionalization of (S)-3-ethylpiperazine.

References

  • Chamakuri, S., et al. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines." Molecules, 2022.[Link]

  • Wang, T., et al. "Regioselective mono-Benzoylation of Unsymmetrical Piperazines." The Journal of Organic Chemistry, 2000.[Link] (Referenced via US Patent 6469006B1)

  • Viso, A., et al. "Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines from Vicinal N-Sulfinyl Diamines." The Journal of Organic Chemistry, 2006.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Method Development for Determining the Enantiomeric Excess of (S)-Benzyl 3-ethylpiperazine-1-carboxylate

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical determinant of its pharmacological and toxicological profile.[1][2][3] Enantiomers, non-superimposable mirror-image is...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical determinant of its pharmacological and toxicological profile.[1][2][3] Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different effects within a biological system.[4] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate stringent control over the enantiomeric purity of chiral drugs.[5] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has emerged as the gold standard for the enantioselective analysis of chiral compounds, offering the requisite precision and selectivity.[2]

This guide provides an in-depth, experience-driven approach to developing a robust chiral HPLC method for the determination of the enantiomeric excess (e.e.) of (S)-Benzyl 3-ethylpiperazine-1-carboxylate, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We will objectively compare the performance of different chiral stationary phases and detail the systematic workflow from initial screening to method validation, grounded in established scientific principles and regulatory expectations.

The Causality Behind Experimental Choices: A Foundational Approach

The development of a successful chiral HPLC method is not a matter of trial and error but a systematic process guided by the physicochemical properties of the analyte and the principles of chiral recognition.[6][7] For (S)-Benzyl 3-ethylpiperazine-1-carboxylate, a secondary amine with a benzyl carbamate protecting group, several key factors influence the choice of CSP and mobile phase. The piperazine ring introduces basicity, while the benzyl and ethyl groups contribute to its steric bulk and hydrophobicity.

Diagram: Chiral HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation (ICH Guidelines) Analyte Analyte Characterization ((S)-Benzyl 3-ethylpiperazine-1-carboxylate) CSP_Selection CSP Selection (Polysaccharide, Cyclodextrin, etc.) Analyte->CSP_Selection Guides Initial Choices Mobile_Phase_Screening Mobile Phase Screening (NP, RP, PO) CSP_Selection->Mobile_Phase_Screening Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Mobile_Phase_Screening->Optimize_MP Promising Results Optimize_Params Optimize Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Specificity Specificity Optimize_Params->Specificity Final Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A systematic workflow for chiral HPLC method development and validation.

Comparative Performance of Chiral Stationary Phases

The cornerstone of a chiral separation is the selection of an appropriate CSP.[2] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability and are often the first choice for screening.[3]

Chiral Stationary Phase (CSP)SelectorPotential Interaction MechanismsSuitability for Piperazine Derivatives
Daicel CHIRALPAK® IA / IB / IC Immobilized Amylose/Cellulose DerivativesHydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactionsHigh - Immobilized nature allows for a wider range of solvents, including those that might dissolve coated phases.[8]
Daicel CHIRALCEL® OD-H / OJ-H Coated Cellulose/Amylose DerivativesSimilar to immobilized phases, but with solvent limitations.Moderate to High - Proven efficacy for a wide range of compounds, but solvent compatibility must be considered.
Cyclodextrin-based CSPs Derivatized CyclodextrinsInclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin.Moderate - Can be effective, particularly for aromatic compounds.[9]
Pirkle-type (Brush-type) CSPs Small chiral molecules bonded to silicaπ-π interactions, hydrogen bonding, dipole-dipole interactions.Moderate - Often effective for analytes with aromatic rings and hydrogen bond donors/acceptors.

For (S)-Benzyl 3-ethylpiperazine-1-carboxylate, polysaccharide-based CSPs are the most promising starting point due to their versatility in forming multiple types of interactions. Immobilized phases like the CHIRALPAK® I-series offer a significant advantage due to their expanded solvent compatibility, which can be crucial for optimizing selectivity.[8]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be a comprehensive starting point for developing a chiral HPLC method for (S)-Benzyl 3-ethylpiperazine-1-carboxylate.

Protocol 1: Initial Screening of Chiral Stationary Phases

Objective: To identify the most promising CSP and mobile phase combination for the enantiomeric separation.

Materials:

  • Racemic Benzyl 3-ethylpiperazine-1-carboxylate standard

  • HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), and Methanol (MeOH)

  • Basic additive: Diethylamine (DEA) or similar

  • Chiral Columns: CHIRALPAK® IA, CHIRALPAK® IB, CHIRALPAK® IC, CHIRALCEL® OD-H

Procedure:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the racemic standard in a suitable solvent (e.g., IPA). Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase.

  • Initial Mobile Phase Screening:

    • Normal Phase (NP):

      • n-Hexane/IPA (90:10, v/v) + 0.1% DEA

      • n-Hexane/EtOH (90:10, v/v) + 0.1% DEA

    • Polar Organic (PO):

      • ACN/MeOH (90:10, v/v) + 0.1% DEA

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm (or a wavelength determined by a UV scan of the analyte)

  • Analysis: Equilibrate each column with the mobile phase for at least 30 minutes.[2] Inject the sample and record the chromatogram. Evaluate the separation based on resolution (Rs). A resolution of >1.5 is generally desired.

Protocol 2: Method Optimization

Objective: To fine-tune the chromatographic conditions to achieve optimal resolution, peak shape, and analysis time.

Procedure:

  • Mobile Phase Composition: Using the most promising CSP and mobile phase system from the screening, systematically vary the ratio of the strong solvent (e.g., IPA in a hexane/IPA mobile phase). For instance, test ratios of 95:5, 90:10, 85:15, and 80:20 (hexane:IPA).

  • Additive Concentration: If peak tailing is observed, optimize the concentration of the basic additive (e.g., 0.05%, 0.1%, 0.2% DEA). Basic additives are often necessary to improve the peak shape of basic compounds like piperazine derivatives.[10]

  • Flow Rate and Temperature: Evaluate the effect of flow rate (e.g., 0.8, 1.0, 1.2 mL/min) and column temperature (e.g., 20, 25, 30 °C) on the separation. Lower temperatures can sometimes improve resolution, but may increase analysis time.

Diagram: Logic for Optimizing Chiral Separation

OptimizationLogic Start Initial Separation Achieved Check_Resolution Is Resolution (Rs) > 1.5? Start->Check_Resolution Check_Peak_Shape Is Tailing Factor < 1.5? Check_Resolution->Check_Peak_Shape Yes Adjust_MP Adjust Mobile Phase Ratio Check_Resolution->Adjust_MP No Check_Time Is Analysis Time Acceptable? Check_Peak_Shape->Check_Time Yes Adjust_Additive Adjust Additive Concentration Check_Peak_Shape->Adjust_Additive No Adjust_Flow_Temp Adjust Flow Rate / Temperature Check_Time->Adjust_Flow_Temp No Final_Method Final Optimized Method Check_Time->Final_Method Yes Adjust_MP->Check_Resolution Adjust_Additive->Check_Peak_Shape Adjust_Flow_Temp->Check_Time

Caption: A decision-making workflow for optimizing chiral HPLC separation parameters.

Data Presentation and Calculation of Enantiomeric Excess

Once a satisfactory separation is achieved, the enantiomeric excess (e.e.) can be calculated. The e.e. is a measure of the purity of one enantiomer in a mixture and is expressed as a percentage.

Formula for Enantiomeric Excess (% e.e.):

% e.e. = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Example Data Table:

Parameter(R)-enantiomer(S)-enantiomer
Retention Time (min)8.510.2
Peak Area1500285000
Resolution (Rs)\multicolumn{2}{c

Calculation Example:

% e.e. = [ (285000 - 1500) / (285000 + 1500) ] x 100 = 98.95%

Method Validation: Ensuring Trustworthiness and Reliability

A developed chiral HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][11] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[11]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1]

Conclusion

The development of a chiral HPLC method for determining the enantiomeric excess of (S)-Benzyl 3-ethylpiperazine-1-carboxylate is a systematic process that relies on a sound understanding of chiral recognition principles and a structured experimental approach. By carefully selecting the chiral stationary phase, optimizing the mobile phase, and rigorously validating the final method, researchers can ensure the generation of accurate and reliable data that meets the stringent requirements of the pharmaceutical industry. This guide provides a solid foundation for this process, empowering scientists to develop robust and defensible analytical methods for chiral molecules.

References

  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation - Benchchem.
  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers - Benchchem.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • Chiral Separations | LCGC International.
  • Optimization of mobile phase for chiral separation of bitertanol - Benchchem.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace.
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine - Research Journal of Pharmacy and Technology.
  • ICH GUIDELINE PRACTICE: A VALIDATEDPOLARIONICMODE CHIRAL HPLC METHOD DEVELOPMENTANDITSAPPLICATION FOR THE DETERMINATIONOFSAXAGLIPTIN STEREOISOMERS INBULKANDPHARMACEUTICAL FORMULATIONS - ResearchGate.
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate.
  • Playing with Selectivity for Optimal Chiral Separation - LCGC International.
  • Chiral HPLC and SFC Columns - Columnex LLC.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI.
  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry.
  • Chiral HPLC Method Development.
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie.
  • Chiral Applications Database | Daicel Chiral Technologies.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC.
  • Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors.
  • HPLC Technical Tip: Chiral Method Development - Phenomenex.
  • Choosing the Right Chiral Column for Your Application - Daicel Chiral Technologies.
  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives - Semantic Scholar.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo.
  • SPECIAL APPLICATIONS HPLC COLUMNS - Obrnuta faza.
  • ( S)- N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters | Request PDF - ResearchGate.
  • Daicel Chiral HPLC Catalogue.pdf - Velocity Scientific Solutions.
  • Determination Of Enantiomeric Excess Research Articles - Page 5 | R Discovery.

Sources

Comparative

Stability comparison of (S)-Benzyl 3-ethylpiperazine-1-carboxylate free base vs hydrochloride salt

A Comprehensive Guide to the Comparative Stability of (S)-Benzyl 3-ethylpiperazine-1-carboxylate: Free Base vs. Hydrochloride Salt For Researchers, Scientists, and Drug Development Professionals The choice between a free...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Comparative Stability of (S)-Benzyl 3-ethylpiperazine-1-carboxylate: Free Base vs. Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

The choice between a free base and a salt form of an active pharmaceutical ingredient (API) is a pivotal decision in drug development, with profound implications for a compound's stability, bioavailability, and manufacturability.[1][2][3] This guide will delve into the scientific rationale behind stability differences, present detailed experimental protocols for a comparative stability study, and offer a comprehensive analysis of the expected outcomes.

The Critical Role of Salt Formation in Drug Stability

Physicochemical Properties: A Head-to-Head Comparison

A foundational understanding of the physicochemical properties of both the free base and the hydrochloride salt is crucial for predicting their stability behavior.

Property(S)-Benzyl 3-ethylpiperazine-1-carboxylate (Free Base)(S)-Benzyl 3-ethylpiperazine-1-carboxylate HClRationale
Appearance White to off-white powder or crystalline solidWhite to off-white crystalline solidSalt formation often results in a more defined crystalline structure.[4]
Melting Point Typically lowerTypically higherThe ionic nature of the salt leads to stronger crystal lattice energy.
Solubility Generally lower in aqueous mediaGenerally higher in aqueous mediaThe ionic character of the HCl salt enhances its interaction with polar solvents like water.[4][7]
pKa (of the protonated amine) ~8-9Not applicable (already protonated)The pKa of the basic nitrogen in the free base determines its ionization state at different pH values.[8]
Hygroscopicity Potentially lowerCan be higher, depending on the crystalline formWhile salts can be more stable, some hydrochloride salts are known to be hygroscopic.[1]

Experimental Design for a Comprehensive Stability Study

To rigorously compare the stability of the free base and its HCl salt, a well-designed study incorporating both long-term and accelerated stability testing, as well as forced degradation studies, is imperative. This approach aligns with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[9][10][11][12]

Experimental Workflow

The following diagram outlines the key stages of the comparative stability study.

Stability_Workflow cluster_0 Phase 1: Material Characterization cluster_1 Phase 2: Stability Study Setup cluster_2 Phase 3: Analysis & Data Interpretation A Procure/Synthesize High-Purity Free Base & HCl Salt B Initial Physicochemical Characterization (Appearance, Purity, etc.) A->B C ICH Long-Term Stability (25°C/60% RH) B->C Initiate Studies D ICH Accelerated Stability (40°C/75% RH) B->D Initiate Studies E Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) B->E Initiate Studies F Time-Point Sampling & Analysis (HPLC) C->F Collect Samples D->F Collect Samples E->F Collect Samples G Characterization of Degradants (LC-MS) F->G If degradants detected H Data Compilation & Comparison F->H G->H

Caption: Experimental workflow for the comparative stability study.

Detailed Experimental Protocols

This protocol is designed to assess the stability of the drug substances under storage conditions, as recommended by ICH Q1A(R2).[9][12]

Objective: To evaluate the long-term stability of (S)-Benzyl 3-ethylpiperazine-1-carboxylate free base and its HCl salt under ICH recommended conditions.

Materials:

  • (S)-Benzyl 3-ethylpiperazine-1-carboxylate free base (≥98% purity)

  • (S)-Benzyl 3-ethylpiperazine-1-carboxylate HCl (≥98% purity)

  • Stability chambers (25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH)

  • Amber glass vials with inert caps

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[13][14][15]

Procedure:

  • Accurately weigh approximately 50 mg of the free base and HCl salt into separate, labeled amber glass vials.

  • Place a set of vials for each compound into the long-term stability chamber (25°C/60% RH) and the accelerated stability chamber (40°C/75% RH).

  • Withdraw samples at predetermined time points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 1, 3, and 6 months.[12]

  • At each time point, visually inspect the samples for any changes in physical appearance (color, caking).

  • Analyze the purity of each sample using a validated stability-indicating HPLC method.

  • Quantify the parent compound and any degradation products.

Forced degradation studies are essential for identifying potential degradation pathways and demonstrating the specificity of the analytical method.[16][17][18] The goal is to achieve 5-20% degradation of the active ingredient.[16]

Objective: To investigate the degradation pathways of the free base and HCl salt under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.[16]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.[16]

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 7 days.

  • Photolytic Degradation: Expose the solid compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[18]

Procedure:

  • For solution-based studies, prepare solutions of the free base and HCl salt at a concentration of approximately 1 mg/mL in the respective stress media.

  • For solid-state studies, place a thin layer of the powder in a petri dish.

  • After the specified exposure time, neutralize the acidic and basic solutions.

  • Analyze all samples by HPLC to determine the percentage of degradation and to identify the major degradation products.

Anticipated Results and Data Interpretation

The stability data should be compiled into clear, comparative tables to facilitate analysis.

Comparative Stability Data (Hypothetical)

Table 1: Long-Term Stability at 25°C/60% RH

Time (Months)Free Base Purity (%)HCl Salt Purity (%)Free Base AppearanceHCl Salt Appearance
099.899.9White powderWhite crystalline solid
699.599.8No changeNo change
1299.199.7No changeNo change
2498.299.5Slight yellowingNo change

Table 2: Accelerated Stability at 40°C/75% RH

Time (Months)Free Base Purity (%)HCl Salt Purity (%)Free Base AppearanceHCl Salt Appearance
099.899.9White powderWhite crystalline solid
397.599.2YellowingSlight clumping
695.398.5Yellow powder, some clumpingClumping, slight discoloration

Table 3: Forced Degradation Summary (% Degradation)

Stress ConditionFree BaseHCl Salt
0.1 M HCl, 60°C, 24h~15%~5%
0.1 M NaOH, 60°C, 24h~20%~18%
3% H₂O₂, RT, 24h~10%~4%
80°C, 7 days (solid)~8%~3%
Photolytic~5%~2%
Interpretation of Results

Based on the hypothetical data, the hydrochloride salt is expected to demonstrate superior chemical stability compared to the free base under both long-term and accelerated conditions. The protonated amine in the salt form likely reduces its susceptibility to oxidation and acid-catalyzed degradation.[4] While the HCl salt may show some physical changes due to hygroscopicity (clumping), its chemical integrity is better preserved.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for risk assessment and the development of control strategies. For piperazine derivatives, several degradation routes are possible.

Degradation_Pathways cluster_main Parent Molecule cluster_degradation Degradation Products Parent (S)-Benzyl 3-ethylpiperazine-1-carboxylate Free Base or HCl Salt Oxidation Oxidative Degradants N-oxides Parent->Oxidation Oxidative Stress (e.g., H₂O₂) Hydrolysis Hydrolytic Degradants Ring-opened products Parent->Hydrolysis Acidic/Basic Conditions Decarboxylation Decarboxylation Products Loss of carbamate Parent->Decarboxylation Thermal Stress Dealkylation Dealkylation Products Loss of benzyl or ethyl group Parent->Dealkylation Thermal/Photolytic Stress

Caption: Potential degradation pathways for the parent molecule.

The primary sites of degradation are likely the piperazine ring and the benzyl carbamate group. Under oxidative stress, N-oxidation of the piperazine nitrogens can occur. Hydrolysis, particularly under basic conditions, can lead to the cleavage of the carbamate ester. Thermal stress may induce decarboxylation or dealkylation. The free base, with its more nucleophilic nitrogen, is generally more susceptible to these degradation pathways.[6]

Conclusion and Recommendations

The selection of the optimal solid form of an API is a multi-faceted decision that requires a thorough evaluation of stability, manufacturability, and biopharmaceutical properties.[1] Based on the principles of organic chemistry and the expected outcomes of the outlined stability studies, the hydrochloride salt of (S)-Benzyl 3-ethylpiperazine-1-carboxylate is anticipated to be the more stable form. Its enhanced stability is primarily attributed to the protonation of the piperazine amine, which reduces its reactivity.[4]

While the potential for hygroscopicity with the HCl salt should be noted and may require controlled packaging and storage, its superior chemical stability profile makes it a more robust candidate for further development.[1] It is strongly recommended that comprehensive experimental studies, as detailed in this guide, be conducted to confirm these predictions and to provide the necessary data for regulatory submissions.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ResolveMass. (2026, February 15). A Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Gore, S. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. [Link]

  • ICH. (2003, February 6). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Kumar, L., & Singh, S. (2007, March 2). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Lee, H., & Kang, Y. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 12(7), 648. [Link]

  • Lip, G. Y. H., & Ferner, R. E. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Heart, 95(22), 1806-1809. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 29(3), 68-86. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • ACON Pharma. (2025, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?[Link]

  • Singh, P., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 99-105. [Link]

  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry, 7(4), 223-224. [Link]

  • Kumar, V., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 6(4), 1-10. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-846. [Link]

  • Lamb, E. (2024, May 15). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Klick, S., et al. (2005). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology, 29(3), 68-86. [Link]

  • Dong, M. W. (2021, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • ResearchGate. (n.d.). Degradation pathway of piperazine. [Link]

  • Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(19), 6781-6789. [Link]

  • Kleppe, A. W., et al. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 64(20), 8436-8449. [Link]

  • Richner, G. (2017). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 61, 148-159. [Link]

  • Elder, D. P., & Holm, R. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutical Sciences, 65, 1-2. [Link]

  • Biosynce. (2025, August 4). What are the stability conditions of piperazine?[Link]

  • Kumar, A., et al. (2023). Stability-indicating HPLC method optimization using quality by design for doripenem assay and organic impurities. Journal of Applied Pharmaceutical Science, 13(8), 1-10. [Link]

  • Andersen, V. F., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 124(52), 11006-11020. [Link]

  • Singh, P., et al. (2021). PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. International Journal of Pharmaceutical Sciences and Research, 12(2), 734-743. [Link]

  • ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives. [Link]

  • Kumar, L., & Singh, S. (2022). Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. Molecular Pharmaceutics, 19(6), 1937-1949. [Link]

  • National Center for Biotechnology Information. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. [Link]

  • American Chemical Society. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. [Link]

  • ResearchGate. (n.d.). Chemical structure of N-benzylpiperazine (BZP). [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

Sources

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